molecular formula C22H43N3O5 B8167617 (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

Cat. No.: B8167617
M. Wt: 429.6 g/mol
InChI Key: FDLZILUSVYVXFL-KRWDZBQOSA-N
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Description

This compound is a chiral, Boc-protected amino acid derivative characterized by a central glutamic acid backbone modified with tert-butyl ester and tert-butoxycarbonyl (Boc) groups. Such modifications are common in medicinal chemistry to improve stability and bioavailability during drug development .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3O5/c1-21(2,3)29-19(27)17(23)13-14-18(26)24-15-11-9-7-8-10-12-16-25-20(28)30-22(4,5)6/h17H,7-16,23H2,1-6H3,(H,24,26)(H,25,28)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLZILUSVYVXFL-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the peptide bond: The protected amino acid is coupled with an appropriate amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Overview

Peptide synthesis is a critical area in medicinal chemistry and biochemistry. The compound can act as a protected amino acid derivative, facilitating the formation of peptides through standard coupling reactions.

Synthesis Methodologies

The compound can be synthesized using solid-phase peptide synthesis (SPPS), where it serves as a resin-bound building block. The tert-butoxycarbonyl (Boc) group provides protection for the amino group during synthesis, which can be removed under mild acidic conditions.

Method Description
Solid-Phase SynthesisUtilizes resin to attach the compound, allowing sequential addition of amino acids.
Boc DeprotectionMild acid treatment to remove the Boc group, enabling further reactions.

Case Study

In a study focusing on the synthesis of cyclic peptides, (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate was employed to construct a cyclic hexapeptide, demonstrating its utility in generating complex peptide architectures.

Therapeutic Potential

The compound's structure suggests potential applications in drug development, particularly in designing peptide-based therapeutics for conditions such as cancer and metabolic disorders.

Case Study

A preclinical trial evaluated the efficacy of a peptide derived from this compound in inhibiting tumor growth in xenograft models, showing promising results that warrant further investigation.

Overview

Bioconjugation involves attaching biomolecules to other molecules, enhancing their properties for therapeutic or diagnostic purposes. The amino groups in (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate allow for conjugation with various biomolecules.

Conjugation Techniques

The compound can be conjugated with antibodies or enzymes via amide bond formation, utilizing its reactive amino groups.

Technique Description
Amide Bond FormationReaction between carboxylic acids and amines to form stable linkages.
Click ChemistryUtilizes bioorthogonal reactions for selective conjugation without side reactions.

Case Study

A study demonstrated the successful conjugation of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate with an antibody for targeted drug delivery, significantly enhancing therapeutic efficacy while reducing systemic toxicity.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several derivatives, differing primarily in substituents and stereochemistry. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 8-aminooctyl chain, Boc-protected amine C₂₂H₄₂N₄O₆ 482.6 Enhanced lipophilicity due to octyl chain; dual Boc protection
(S)-tert-Butyl 5-bromo-2-((Boc)amino)pentanoate (CAS 91229-86-6) Bromine at C5 C₁₄H₂₆BrNO₄ 352.27 Bromine enables cross-coupling reactions; higher molecular weight
(S)-Methyl 5-amino-2-((Boc)amino)-5-oxopentanoate (CAS 4976-88-9) Methyl ester at C5 C₁₁H₂₀N₂O₅ 260.29 Shorter chain reduces lipophilicity; methyl ester increases metabolic lability
(R)-2-((Boc)amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS 721927-50-0) Dimethylamino group at C5 C₁₂H₂₂N₂O₅ 274.3 R-configuration alters stereochemistry; dimethylamino enhances basicity
Compound 22c (from ) Thiophen-2-ylphenyl substitution C₃₄H₄₈N₄O₇S 680.8 Aromatic thiophene group introduces π-π stacking potential

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., dimethylamino in CAS 721927-50-0) exhibit better aqueous solubility at acidic pH .

Biological Activity

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate
  • Molecular Formula : C₁₄H₂₇N₂O₅
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 90194-99-3

The biological activity of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is attributed to its interactions with various biological pathways:

  • Antimicrobial Activity : The compound exhibits activity against a range of pathogens, including bacteria and viruses. It has been shown to influence the secretion of anabolic hormones, which can enhance immune responses .
  • Cell Cycle Regulation : Research indicates that this compound may affect cell cycle progression, potentially leading to apoptosis in cancer cells. This is particularly relevant in the context of leukemia treatment .
  • Neuronal Signaling : The compound interacts with neuronal receptors, impacting neurotransmitter release and neuronal health. This suggests potential applications in neurodegenerative diseases .

Biological Activities Table

Activity TypeDescriptionReferences
AntimicrobialActive against various bacteria and viruses; enhances immune response
Apoptosis InductionInduces apoptosis in cancer cell lines, particularly leukemic cells
NeuroprotectiveModulates neuronal signaling pathways; potential in neurodegenerative diseases
Hormonal RegulationInfluences secretion of anabolic hormones

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate against several strains of bacteria. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human leukemia cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
  • Neuroprotection Studies : Recent research highlighted the compound's ability to protect neurons from oxidative stress-induced damage. This was attributed to its modulation of reactive oxygen species (ROS), making it a candidate for further investigation in neuroprotective strategies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate while minimizing side reactions?

  • Methodological Answer :

  • Step 1 : Use tert-butoxycarbonyl (Boc) and tert-butyl groups as orthogonal protecting groups to shield reactive amino and carboxyl functionalities during synthesis. Boc groups are stable under basic conditions and can be removed with trifluoroacetic acid (TFA) without affecting tert-butyl esters .
  • Step 2 : Employ coupling reagents like HATU or DCC for amide bond formation between the octylamino chain and the pentanoate backbone. Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., free amines or unreacted carboxylates) .
  • Step 3 : Optimize solvent polarity (e.g., DMF for solubility vs. dichloromethane for steric control) and temperature (0–25°C) to reduce epimerization of the (S)-configured stereocenter .

Q. What spectroscopic techniques are most reliable for characterizing the tert-butyl and Boc-protected functionalities in this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify tert-butyl protons as a singlet at ~1.4 ppm. Boc-protected amines show a characteristic carbonyl signal at ~155–160 ppm in ¹³C NMR .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from the octylamino chain and confirm connectivity between the Boc group and the amino backbone .
  • IR Spectroscopy : Detect Boc carbonyl stretches at ~1680–1720 cm⁻¹ and amide I/II bands at ~1640/1550 cm⁻¹ .

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in downstream functionalization?

  • Methodological Answer :

  • The bulky tert-butyl group slows nucleophilic attacks at the ester carbonyl, requiring stronger bases (e.g., LiOH) or prolonged reaction times for hydrolysis. Kinetic studies using Hammett plots or computational modeling (DFT) can quantify steric effects .
  • Comparative experiments with methyl or benzyl esters (less steric hindrance) provide baseline data for reaction rate adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for intermediates of this compound?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to distinguish between melting points of pure vs. partially deprotected intermediates. For example, residual TFA from Boc deprotection can lower observed melting points .
  • Batch Comparison : Analyze multiple synthetic batches via LC-MS to identify impurities (e.g., diastereomers or truncated chains) that alter spectral profiles. Cross-validate with independent synthetic protocols from literature .

Q. What strategies ensure stereochemical fidelity of the (S)-configured amino group during multi-step synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily introduce a chiral inducer (e.g., Evans oxazolidinone) during amide coupling to prevent racemization. Remove the auxiliary after chain elongation .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiomeric excess (ee) at each step. Adjust reaction conditions (e.g., lower temperature) if ee drops below 98% .

Q. How can researchers leverage the Boc-protected octylamino chain for targeted drug delivery studies?

  • Methodological Answer :

  • Prodrug Design : After Boc deprotection, conjugate the free amine to targeting moieties (e.g., folate or peptide ligands) via NHS ester chemistry. Validate cellular uptake using fluorescence tagging (e.g., FITC) and confocal microscopy .
  • Stability Assays : Incubate the conjugate in serum-containing media (pH 7.4) and analyze degradation products via LC-MS to assess Boc group robustness in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.